Cas no 29569-30-0 (5-Uridineacetamide)

5-Uridineacetamide structure
5-Uridineacetamide structure
Product name:5-Uridineacetamide
CAS No:29569-30-0
MF:C11H15N3O7
MW:301.2527
CID:279138
PubChem ID:3080754

5-Uridineacetamide Chemical and Physical Properties

Names and Identifiers

    • Uridine,5-(2-amino-2-oxoethyl)-
    • 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide
    • 5-(2-Amino-2-oxoethyl)uridine
    • 5-uridinacetamide
    • 5-Carbamoylmethyl uridine
    • 2-(1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
    • SCHEMBL157977
    • 5-Carbamoylmethyluridine
    • 29569-30-0
    • 5-Uridineacetamide
    • CHEBI:62005
    • 5-Cbmu
    • A902234
    • Q27131521
    • DTXSID60183742
    • 2-(2,4-dioxo-1-beta-D-ribofuranosyl-1,2,3,4-tetrahydro-pyrimidin-5-yl)-acetamide
    • Inchi: InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)
    • InChI Key: ZYEWPVTXYBLWRT-UHFFFAOYSA-N
    • SMILES: NC(CC1C(=O)NC(=O)N(C2OC(CO)C(O)C2O)C=1)=O

Computed Properties

  • Exact Mass: 301.09105
  • Monoisotopic Mass: 301.09099983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 162Ų
  • XLogP3: -3.2

Experimental Properties

  • PSA: 162.42

5-Uridineacetamide PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
U830065-5mg
5-Uridineacetamide
29569-30-0
5mg
$155.00 2023-05-17
A2B Chem LLC
AB38174-1mg
Uridine, 5-(2-amino-2-oxoethyl)-
29569-30-0
1mg
$257.00 2023-12-31
TRC
U830065-250mg
5-Uridineacetamide
29569-30-0
250mg
$ 7600.00 2023-09-05
TRC
U830065-25mg
5-Uridineacetamide
29569-30-0
25mg
$620.00 2023-05-17
TRC
U830065-50mg
5-Uridineacetamide
29569-30-0
50mg
$1194.00 2023-05-17
A2B Chem LLC
AB38174-10mg
Uridine, 5-(2-amino-2-oxoethyl)-
29569-30-0 ≥95%
10mg
$962.00 2024-04-20
A2B Chem LLC
AB38174-2mg
Uridine, 5-(2-amino-2-oxoethyl)-
29569-30-0
2mg
$350.00 2023-12-31

5-Uridineacetamide Related Literature

Additional information on 5-Uridineacetamide

Uridine,5-(2-amino-2-oxoethyl)- (CAS No. 29569-30-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Uridine,5-(2-amino-2-oxoethyl)-, identified by its unique Chemical Abstracts Service (CAS) number 29569-30-0, represents a significant compound in the realm of chemical and pharmaceutical research. This nucleoside derivative has garnered considerable attention due to its versatile applications and potential therapeutic benefits. The compound's structure, featuring a modified uridine backbone with a 2-amino-2-oxoethyl substituent, positions it as a promising candidate for various biochemical and pharmacological investigations.

The chemical structure of Uridine,5-(2-amino-2-oxoethyl)- is characterized by a pyrimidine ring system linked to a ribose moiety, with the distinctive 2-amino-2-oxoethyl group attached to the 5-position of the uridine ring. This modification introduces unique reactivity and binding properties, making it an attractive scaffold for drug design and molecular biology studies. The substitution pattern not only influences the compound's solubility and stability but also its interaction with biological targets, such as enzymes and receptors.

In recent years, the pharmaceutical industry has shown increasing interest in nucleoside analogs due to their potential as antiviral, anticancer, and anti-inflammatory agents. Uridine derivatives have been extensively studied for their ability to mimic natural nucleosides, thereby interfering with pathogenic processes at the molecular level. The introduction of the 2-amino-2-oxoethyl group enhances the compound's bioavailability and metabolic stability, making it a valuable candidate for further development.

One of the most compelling aspects of Uridine,5-(2-amino-2-oxoethyl)- is its role in drug discovery. Researchers have leveraged its structural features to develop novel therapeutic entities targeting various diseases. For instance, studies have explored its potential in modulating RNA synthesis and degradation, which are critical processes in viral replication and cellular regulation. The compound's ability to inhibit specific enzymes has also been investigated, particularly those involved in cancer metabolism.

The biochemical properties of this derivative have been thoroughly examined in vitro and in vivo. Its interaction with nucleic acid-dependent enzymes suggests that it could serve as a precursor for antisense oligonucleotides or small interfering RNAs (siRNAs). These molecules are pivotal tools in gene therapy and have shown promise in treating genetic disorders and cancers. The structural flexibility of Uridine,5-(2-amino-2-oxoethyl)- allows for further derivatization, enabling researchers to fine-tune its pharmacological profile.

In addition to its therapeutic applications, Uridine,5-(2-amino-2-oxoethyl)- has found utility in biochemical research. Its role as a substrate or inhibitor in enzymatic reactions has provided insights into fundamental biological pathways. For example, researchers have utilized this compound to study the mechanisms of RNA polymerases and ribonucleases, which are essential for transcription and translation processes. The synthetic pathways for producing this derivative have also been optimized, ensuring efficient access to large quantities for experimental purposes.

The regulatory landscape surrounding nucleoside derivatives is complex but evolving. Regulatory agencies require rigorous testing to ensure safety and efficacy before approving new drugs based on these compounds. However, Uridine derivatives have historically faced fewer hurdles compared to other classes of nucleoside analogs due to their well-established biological roles. This has facilitated their use in clinical trials for various conditions.

A notable area of research involving Uridine derivatives is their application in neuropharmacology. Studies suggest that certain modifications can enhance crossing the blood-brain barrier (BBB), making them suitable candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The pharmacokinetic properties of Uridine,5-(2-amino-2-oxoethyl)- have been evaluated to determine optimal dosing regimens and delivery methods.

The future prospects of Uridine derivatives are promising, with ongoing research focusing on expanding their therapeutic applications. Advances in computational chemistry and high-throughput screening techniques are accelerating the discovery of new derivatives with enhanced properties. Collaborative efforts between academia and industry are expected to yield innovative treatments based on this class of compounds.

In conclusion, Uridine,5-(2-amino-2-oxoethyl)- (CAS No. 29569-30-0) stands out as a versatile compound with significant potential in chemical biology and pharmaceutical development. Its unique structure offers opportunities for designing novel therapeutics targeting diverse diseases. As research continues to uncover new applications for this derivative, it is likely to play an increasingly important role in advancing medical science.

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